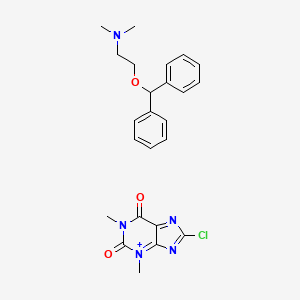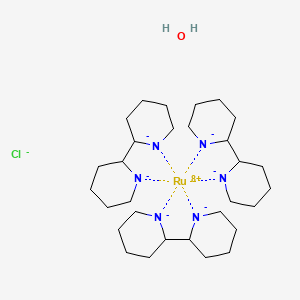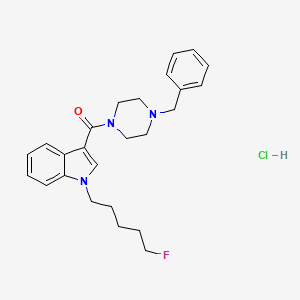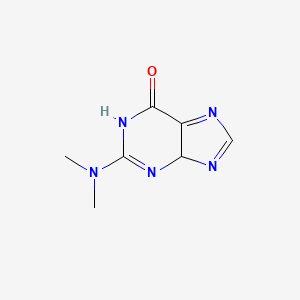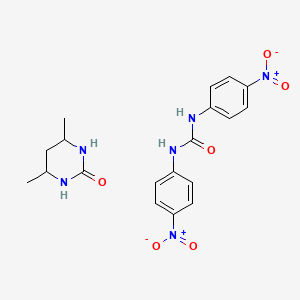
1,3-Bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one is a compound known for its significant role in various scientific and industrial applications It is a derivative of urea and is characterized by the presence of nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Bis(4-nitrophenyl)urea can be synthesized through the reaction of isocyanates or carbamoyl chlorides with ammonia. The reaction typically involves the use of solvents such as ethanol or acetone, and the product is often crystallized from these solvents to achieve high purity .
Industrial Production Methods: Industrial production of 1,3-Bis(4-nitrophenyl)urea involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through crystallization and sublimation under vacuum .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Bis(4-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(4-nitrophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: Investigated for its antibacterial activity, especially in the form of metal complexes.
Medicine: The active component of nicarbazin, used as an antifertility agent in poultry.
Industry: Used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-nitrophenyl)urea involves its interaction with biological molecules. In the case of its use as an antifertility agent, it disrupts the reproductive processes in poultry by interfering with the development of the egg. The compound interacts with specific molecular targets and pathways involved in reproduction .
Comparación Con Compuestos Similares
4,4’-Dinitrocarbanilide: Another derivative of urea with similar nitrophenyl groups.
Nicarbazin: A compound that includes 1,3-Bis(4-nitrophenyl)urea as an active component.
Uniqueness: 1,3-Bis(4-nitrophenyl)urea is unique due to its specific structure and the presence of nitrophenyl groups, which confer distinct chemical and biological properties. Its role as an active component in nicarbazin highlights its importance in veterinary medicine .
Propiedades
Fórmula molecular |
C19H22N6O6 |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
1,3-bis(4-nitrophenyl)urea;4,6-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H10N4O5.C6H12N2O/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22;1-4-3-5(2)8-6(9)7-4/h1-8H,(H2,14,15,18);4-5H,3H2,1-2H3,(H2,7,8,9) |
Clave InChI |
LYJDKZHLOBLREX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC(=O)N1)C.C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


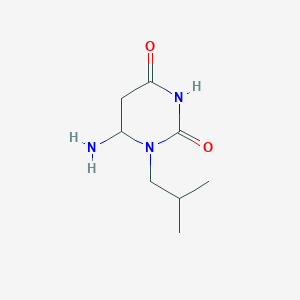

![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)
![zinc;3-[(4Z,10Z,15Z,19Z)-18-(2-carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoate;hydron](/img/structure/B12353988.png)
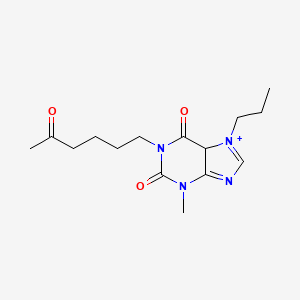

![N-[5-[(2R)-2-methoxy-2-phenylacetyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B12354017.png)
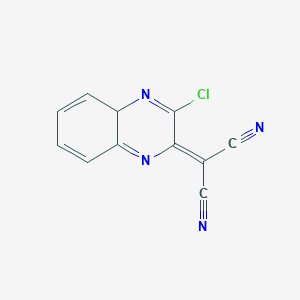
![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
